Methyl 2-azido-2-deoxy-beta-D-galactopyranoside
CAS No.:
Cat. No.: VC17961623
Molecular Formula: C7H13N3O5
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13N3O5 |
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Molecular Weight | 219.20 g/mol |
IUPAC Name | (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
Standard InChI | InChI=1S/C7H13N3O5/c1-14-7-4(9-10-8)6(13)5(12)3(2-11)15-7/h3-7,11-13H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
Standard InChI Key | QYZPIZZUWJKSTF-XUUWZHRGSA-N |
Isomeric SMILES | CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)N=[N+]=[N-] |
Canonical SMILES | COC1C(C(C(C(O1)CO)O)O)N=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-azido-2-deoxy-β-D-galactopyranoside belongs to the family of azido-sugars, characterized by the replacement of a hydroxyl group with an azide functionality. The β-anomeric configuration ensures specific stereochemical interactions in biological systems. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃N₃O₅ |
Molecular Weight | 219.20 g/mol |
IUPAC Name | (2R,3R,4R,5R,6R)-5-azido-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol |
CAS Number | 670249-18-0 |
Exact Mass | 219.086 g/mol |
Topological Polar Surface | 128.9 Ų |
The azido group at C-2 introduces significant dipole moments (3.4 D), enhancing reactivity in Staudinger and Huisgen cycloaddition reactions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) studies reveal distinct signals for the azido group (δ 3.35 ppm in ¹H NMR; δ 120-130 ppm in ¹³C NMR) and anomeric proton (δ 4.85 ppm, J = 8.5 Hz). Infrared spectroscopy shows a characteristic N₃ stretch at 2100 cm⁻¹, confirming azide incorporation .
Synthesis and Derivatives
Core Synthesis Protocol
The compound is synthesized from methyl α,β-2-azido-2-deoxy-D-galactopyranoside through a multi-step process:
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Azide Introduction: Treatment of methyl α,β-D-galactopyranoside with NaN₃ and PPh₃ in DMF at 60°C yields the 2-azido intermediate .
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Anomeric Separation: Flash chromatography on silica gel (EtOAc/hexane, 3:1) isolates the β-anomer with >95% purity .
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Protection/Deprotection: Selective benzylation (BnCl, NaH) or acetylation (Ac₂O, pyridine) modifies hydroxyl groups for downstream applications.
Key Derivatives
Derivative | Application |
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Methyl 4-O-acetyl-6-O-benzyl-2-azido-2-deoxy-β-D-galactopyranoside | Glycosylation donor in oligosaccharide synthesis |
2-Azido-2-deoxy-β-D-galactosyl fluoride | Substrate for glycosyltransferases |
Peracetylated azidogalactose | Prodrug candidate for anticancer agents |
Derivatives exhibit improved solubility in organic solvents (logP = 1.2 vs. -0.8 for parent compound).
Applications in Glycoscience
Lectin Binding Studies
Methyl 2-azido-2-deoxy-β-D-galactopyranoside serves as a fluorescent probe (λₑₓ = 340 nm, λₑₘ = 525 nm) for quantifying lectin-carbohydrate interactions. In the Erythrina corallodendron lectin system, it demonstrates a binding constant (Kₐ) of 2.1 × 10⁴ M⁻¹, comparable to natural ligands like N-acetyl-D-galactosamine .
Click Chemistry Applications
The azido group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling biomolecules. Reaction kinetics studies show second-order rate constants of 0.15 M⁻¹s⁻¹ at 25°C, facilitating efficient conjugation to:
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Cyclooctyne-modified antibodies (95% coupling efficiency)
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Alkyne-functionalized nanoparticles (20 nm Au NPs achieve 150 ligands/particle)
Pharmacological Relevance
Prodrug Development
Enzymatic reduction of the azido group to amine (using Pd/C/H₂) generates methyl 2-amino-2-deoxy-β-D-galactopyranoside, a precursor for:
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Heparin mimetics (IC₅₀ = 12 μM against factor Xa)
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Selectin inhibitors (Kᵢ = 8 nM for E-selectin)
Glycoconjugate Vaccines
Conjugation to carrier proteins (e.g., CRM197) via squaric acid linkers induces antibody titers >1:6400 in murine models, targeting cancer-associated Tn antigens.
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